molecular formula C6H9FN4 B13103021 6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine CAS No. 165258-71-9

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine

Cat. No.: B13103021
CAS No.: 165258-71-9
M. Wt: 156.16 g/mol
InChI Key: JKDFKTIUAJBXDX-UHFFFAOYSA-N
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Description

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine is a fluorinated pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in various biological processes. The addition of fluorine and dimethyl groups to the pyrimidine ring can enhance the compound’s chemical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine typically involves the fluorination of a pyrimidine precursor followed by the introduction of dimethylamine groups. One common method is the reaction of 6-fluoropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the dimethylamine groups can improve its solubility and stability. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine is unique due to the presence of both fluorine and dimethylamine groups, which can enhance its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Biological Activity

6-Fluoro-N2,N2-dimethylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by its unique fluorinated structure and dimethylamino substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C6H9FN4. The compound features a fluorine atom at the 6-position and two dimethylamino groups at the 2 and 4 positions of the pyrimidine ring. This configuration enhances its electronic properties, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit certain enzymes by binding to their active sites, disrupting various biochemical pathways. This inhibition may lead to therapeutic effects, particularly in oncology.

Biological Activity Overview

  • Enzyme Inhibition : The compound has been shown to effectively inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. Inhibition of CDKs can lead to reduced cancer cell proliferation .
  • Anticancer Potential : Preliminary studies suggest that this compound may serve as a lead compound for developing novel anti-cancer agents. Its structural similarities with other pyrimidine derivatives known for anticancer activity bolster this potential.
  • Binding Affinity : Interaction studies have demonstrated its binding affinity to various biological targets, indicating that it can modulate the activity of specific proteins involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamineContains phenyl groups instead of methyl groupsPotent inhibitor against cyclin-dependent kinases
6-Chloro-N2,N4-dimethylpyrimidine-2,4-diamineChlorine atom instead of fluorineDifferent reactivity profile due to chlorine
5-Methyl-N1,N3-dimethylpyrimidine-2,4-diamineMethyl groups at different positionsAltered biological activity due to methylation

The presence of the fluorine atom in this compound enhances its reactivity and specificity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition Studies : A study highlighted that this compound exhibited significant inhibitory activity against CDK9, with IC50 values in the low micromolar range. This suggests its potential as a therapeutic agent targeting cancer cell growth .
  • Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and its target enzymes. These studies indicate favorable binding conformations that support its role as an inhibitor .
  • Synthesis and Derivatives : Research into synthetic routes has led to the development of various derivatives of this compound, each exhibiting distinct biological activities. This underscores the importance of structural modifications for enhancing therapeutic efficacy.

Properties

IUPAC Name

6-fluoro-2-N,2-N-dimethylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFKTIUAJBXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801251595
Record name 6-Fluoro-N2,N2-dimethyl-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165258-71-9
Record name 6-Fluoro-N2,N2-dimethyl-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165258-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-N2,N2-dimethyl-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801251595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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